3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a small molecule that belongs to the class of thieno[2,3-b]pyridine derivatives. [] This compound has been identified as a potent and selective inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1). [] DDAH1 is an enzyme that plays a crucial role in regulating nitric oxide (NO) production by hydrolyzing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO synthase (NOS). [] By inhibiting DDAH1, this compound increases intracellular ADMA levels, thereby reducing NO production. [] This mechanism of action has led to its investigation as a potential therapeutic agent for conditions associated with elevated NO production, such as cancer. []
The synthesis of 3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been described in a patent application, which discloses a multi-step process involving several chemical transformations. [] While specific details of the synthesis are proprietary, the patent application outlines a general approach that involves building the thieno[2,3-b]pyridine core and then introducing the desired substituents. []
The molecular structure of 3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can be visualized using computational chemistry software. It consists of a thieno[2,3-b]pyridine core with three substituents: an amino group at position 3, a carboxamide group at position 2, and a trifluoromethyl group at position 6. [] The carboxamide group is further substituted with a 1-benzyl-4-chloro-1H-pyrazol-3-yl moiety. [] The precise spatial arrangement of these substituents and their influence on the molecule's interactions with DDAH1 can be further explored using molecular modeling studies.
3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide acts as a competitive inhibitor of DDAH1. [] In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding and undergoing catalysis. [] Kinetic studies have demonstrated that this compound exhibits time- and concentration-dependent inhibition of DDAH1, indicating a tight binding interaction. [] The inhibition of DDAH1 by this compound leads to an accumulation of ADMA, which in turn inhibits NOS and reduces NO production. []
3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for prostate cancer. [] Specifically, it has demonstrated the ability to inhibit the proliferation of prostate cancer cells in vitro and to regress tumor growth in vivo by restraining tumor angiogenesis through targeting the DDAH1/ADMA/NOS pathway. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2